3-{5-[(2,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one
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Description
3-{5-[(2,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one is a useful research compound. Its molecular formula is C20H18N4O5S and its molecular weight is 426.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.09979086 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the prion protein (PrP) . Prion proteins are involved in fatal neurodegenerative disorders of the central nervous system, characterized by the accumulation of a protease-resistant form (PrPSc) of the cellular prion protein (PrPC) in the brain .
Mode of Action
The compound inhibits the conversion of the cellular prion protein (PrPC) to its protease-resistant form (PrPSc) . Two types of compounds have been identified that affect prion conversion: Effective Binders (EBs) and Accelerators (ACCs). EBs shift the balance in favor of PrPC, whereas ACCs favor the formation of PrPSc . This compound acts as an Effective Binder, shifting the balance in favor of PrPC .
Biochemical Pathways
The compound interacts with the prion protein at pocket-D of the SHaPrP C molecule . Ebs and accs may have opposing effects on the stability of the salt bridge between arg 156 and glu 196/glu 200 . The compound, acting as an EB, stabilizes the salt bridge, favoring the formation of PrPC .
Pharmacokinetics
It has been found to be particularly potent in decreasing the accumulation of shaprpsc in scn2a cells, with an ic50 of approximately 35 µm .
Result of Action
The result of the compound’s action is a decrease in the accumulation of the protease-resistant form of the prion protein (PrPSc) in the brain . This could potentially slow the progression of prion diseases.
Properties
IUPAC Name |
3-[5-(2,5-dimethoxyanilino)-1,3,4-thiadiazol-2-yl]-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-10-17-13(11(9-25)8-21-10)7-14(19(26)29-17)18-23-24-20(30-18)22-15-6-12(27-2)4-5-16(15)28-3/h4-8,25H,9H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIMZYSNZGDWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=C(C=CC(=C4)OC)OC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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